Allyl 1H,1H-heptafluorobutyl ether
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Overview
Description
Allyl 1H,1H-heptafluorobutyl ether: is a chemical compound with the molecular formula C7H7F7O and a molecular weight of 240.12 g/mol . It is a colorless to pale yellow liquid that is widely used in various fields of research and industry. The compound is known for its unique properties, including a boiling point of 105°C and a density of 1.310 g/cm³ at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 1H,1H-heptafluorobutyl ether typically involves the reaction of allyl alcohol with 1H,1H-heptafluorobutyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Allyl 1H,1H-heptafluorobutyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Allyl 1H,1H-heptafluorobutyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Allyl 1H,1H-heptafluorobutyl ether involves its interaction with molecular targets through its ether and allyl functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound can participate in nucleophilic substitution and electrophilic addition reactions, influencing molecular pathways and processes .
Comparison with Similar Compounds
Allyl 1H,1H-heptafluorobutyl ether: shares similarities with other fluorinated ethers such as 1H,1H-heptafluorobutyl methyl ether and 1H,1H-heptafluorobutyl ethyl ether .
Uniqueness:
- The presence of the allyl group in this compound provides unique reactivity compared to other fluorinated ethers. This makes it particularly useful in applications requiring specific chemical transformations .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-prop-2-enoxybutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F7O/c1-2-3-15-4-5(8,9)6(10,11)7(12,13)14/h2H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJWIOOAUUDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372190 |
Source
|
Record name | Allyl 1H,1H-heptafluorobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648-42-0 |
Source
|
Record name | Allyl 1H,1H-heptafluorobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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